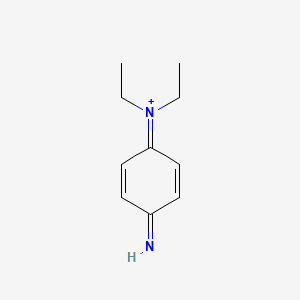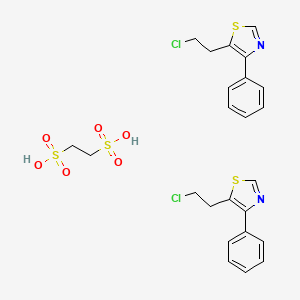
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a disulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the phenyl group and the disulfonic acid moiety. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and thioureas.
Substitution Reactions: The phenyl group can be introduced via substitution reactions using phenyl halides and suitable catalysts.
Sulfonation: The disulfonic acid moiety is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds.
Inhibition: The compound may inhibit specific enzymes or receptors, disrupting normal cellular processes.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of pro-apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) sulfide:
Chlorambucil: A chemotherapeutic agent with a similar alkylating mechanism but different therapeutic applications.
Uniqueness
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its combination of a thiazole ring, phenyl group, and disulfonic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
31805-55-7 |
|---|---|
Fórmula molecular |
C24H26Cl2N2O6S4 |
Peso molecular |
637.6 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-4-phenyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C11H10ClNS.C2H6O6S2/c2*12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9;3-9(4,5)1-2-10(6,7)8/h2*1-5,8H,6-7H2;1-2H2,(H,3,4,5)(H,6,7,8) |
Clave InChI |
LQGSRVFNNPAHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C1=CC=C(C=C1)C2=C(SC=N2)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


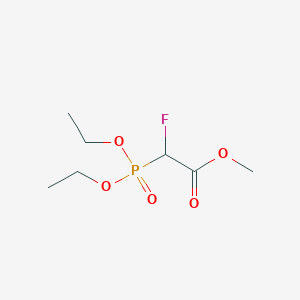
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)

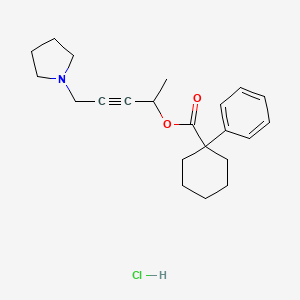
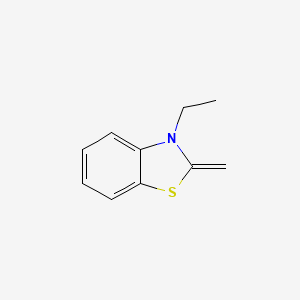

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
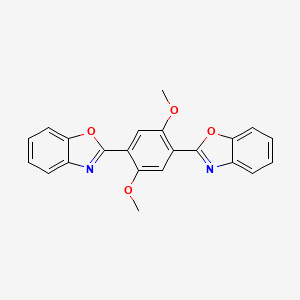
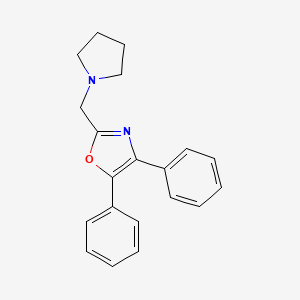
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)


